molecular formula C19H15F4N3O3 B12939553 N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide CAS No. 848027-38-3

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12939553
CAS No.: 848027-38-3
M. Wt: 409.3 g/mol
InChI Key: YMKBJSGTKZYCKU-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethyl-4-oxoquinazoline and 4-fluorophenylacetic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide
  • N-(2-Ethyl-4-oxo-8-methoxyquinazolin-3(4H)-yl)-2-(4-chlorophenyl)acetamide
  • N-(2-Ethyl-4-oxo-8-(trifluoromethyl)quinazolin-3(4H)-yl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activities. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

CAS No.

848027-38-3

Molecular Formula

C19H15F4N3O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H15F4N3O3/c1-2-15-24-17-13(4-3-5-14(17)29-19(21,22)23)18(28)26(15)25-16(27)10-11-6-8-12(20)9-7-11/h3-9H,2,10H2,1H3,(H,25,27)

InChI Key

YMKBJSGTKZYCKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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